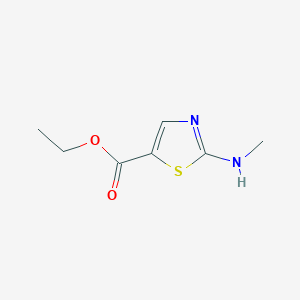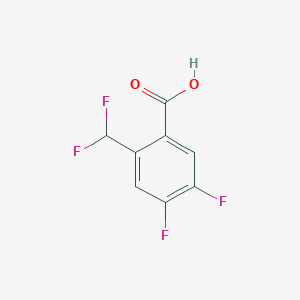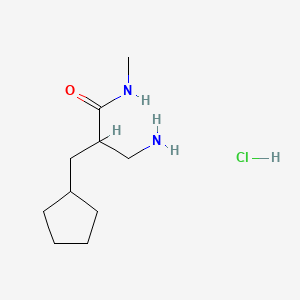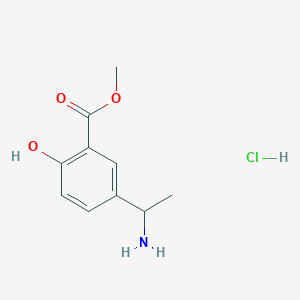![molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group attached to a cyclohexyl ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the azido group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.
Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.
Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.
類似化合物との比較
Similar Compounds
- Rac-1-[(1r,4r)-4-iodocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-bromocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-chlorocyclohexyl]methanaminehydrochloride
Uniqueness
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry reactions, making it a valuable tool in chemical biology and materials science.
特性
分子式 |
C7H15ClN4 |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
(4-azidocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H |
InChIキー |
UTKRDOLBBLRMOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)N=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)



![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)


![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)
